molecular formula C6H3ClFNO4S B1315900 3-Fluoro-4-nitrobenzenesulfonyl chloride CAS No. 86156-93-6

3-Fluoro-4-nitrobenzenesulfonyl chloride

Cat. No. B1315900
CAS RN: 86156-93-6
M. Wt: 239.61 g/mol
InChI Key: AAWFUSFNPBRQDE-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitrobenzenesulfonyl chloride is a chemical compound used in the preparation of potent Bcl-2/Bcl-xL inhibitors with strong in vivo antitumor activity .


Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-nitrobenzenesulfonyl chloride is C6H3ClFNO4S . Its InChI code is 1S/C6H3ClFNO4S/c7-14(12,13)4-1-2-6(9(10)11)5(8)3-4/h1-3H .


Physical And Chemical Properties Analysis

The molecular weight of 3-Fluoro-4-nitrobenzenesulfonyl chloride is 239.61 g/mol . It has a topological polar surface area of 88.3 Ų . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Pesticides

3-Fluoro-4-nitrobenzenesulfonyl chloride is utilized in the synthesis of key intermediates for the preparation of pesticides. An example includes its role in the synthesis of methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a precursor to herbicidal compounds like futhiacet-methyl (Xiao-hua Du et al., 2005).

Preparation of Sulfonated Derivatives

The compound is significant in the synthesis of various sulfonated derivatives. For instance, it has been used in the preparation of different fluorobenzenesulfonic acids and their derivatives, which have diverse applications in chemical synthesis (A. Courtin, 1982).

Green Synthesis Methods

Research has been conducted on developing green synthesis methods of nitrobenzenesulfonyl chlorides, including compounds similar to 3-Fluoro-4-nitrobenzenesulfonyl chloride. These methods aim to reduce the environmental impact by lowering waste production (Chen Zhong-xiu, 2009).

Enhancement of Detection Sensitivity in LC-MS

4-Nitrobenzenesulfonyl chloride, a related compound, has been used to increase the detection sensitivity of estrogens in liquid chromatography-mass spectrometry (LC-MS). This derivative reacts with estrogens, enhancing their detection responses significantly (T. Higashi et al., 2006).

Solid-Phase Synthesis Applications

Benzenesulfonamides prepared from 2/4-nitrobenzenesulfonyl chloride have been used as key intermediates in solid-phase synthesis, leading to the creation of various chemical structures and compounds (Veronika Fülöpová et al., 2015).

Activation of Hydroxyl Groups in Polymers

4-Fluorobenzenesulfonyl chloride, another similar compound, acts as an activating agent for covalent attachment of biological materials to solid supports, like functionalized polystyrene. This activation is crucial for various therapeutic and diagnostic applications (Y. A. Chang et al., 1992).

Safety And Hazards

3-Fluoro-4-nitrobenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

3-fluoro-4-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO4S/c7-14(12,13)4-1-2-6(9(10)11)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWFUSFNPBRQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574500
Record name 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-nitrobenzenesulfonyl chloride

CAS RN

86156-93-6
Record name 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-FLUORO-4-NITROBENZENESULPHONYL CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Mei, C Nworie, G Abban, A Alayyaf… - International journal of …, 2016 - Elsevier
… In a typical procedure, 3-fluoro-4-nitrobenzenesulfonyl chloride (2 g, 8.3 mmol) of and 10 ml of acetonitrile were added into a 50-mL round bottom flask. Ammonium hydroxide (15 ml, 28…
Number of citations: 4 www.sciencedirect.com
L Mélin, C Calosing, OA Kharenko, HC Hansen… - Bioorganic & Medicinal …, 2021 - Elsevier
… We first prepared aniline 3 by reacting 3-fluoro-4-nitrobenzenesulfonyl chloride 9 with 1-methylpiperazine 10, followed by reduction of the nitro group in 11 under Béchamp's conditions (…
Number of citations: 5 www.sciencedirect.com
A Alayyaf - 2016 - search.proquest.com
… First one was the ammonolysis of 3-fluoro-4-nitrobenzenesulfonyl chloride. Second reaction was the bromination of Nafion monomer. The next coupling reaction, between brominated …
Number of citations: 4 search.proquest.com
G Ouvry, N Atrux‐Tallau, F Bihl, A Bondu… - …, 2018 - Wiley Online Library
… The preparation of analogues 11 d and 11 e started from condensation of commercially available 3-fluoro-4-nitrobenzenesulfonyl chloride with aniline 20 to afford sulfonamide 53. S N …

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